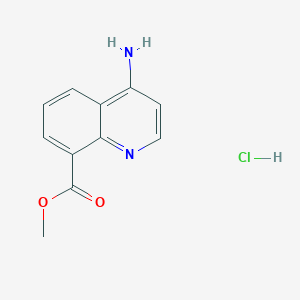

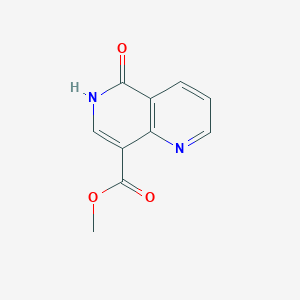

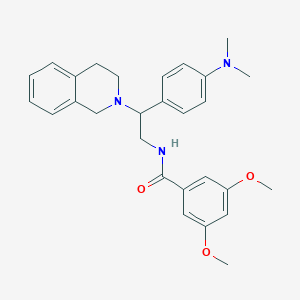

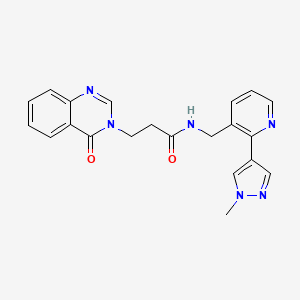

Methyl 5-oxo-6H-1,6-naphthyridine-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

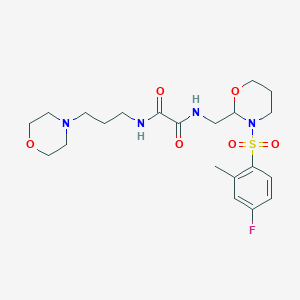

“Methyl 5-oxo-6H-1,6-naphthyridine-8-carboxylate” is a derivative of 1,6-naphthyridines, which are nitrogen-containing heterocyclic compounds . These compounds have been well explored by the scientific community due to their wide range of biological applications . They are pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Synthesis Analysis

The synthesis of 1,6-naphthyridines has been a subject of interest in the field of synthetic chemistry . For instance, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines, whereas 2 eq. of arylboronic acids resulted in diarylated-1,6-naphthyridines in excellent yields .Molecular Structure Analysis

In general, naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis

The reactivity of 1,6-naphthyridines with various reagents has been studied extensively . These compounds react readily with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Applications De Recherche Scientifique

Antibacterial Applications

A series of derivatives, including those related to Methyl 5-oxo-6H-1,6-naphthyridine-8-carboxylate, have shown promising results as antibacterial agents. In a study, these derivatives were tested for in vitro and in vivo antibacterial activities, indicating potential as therapeutic agents against bacterial infections (Bouzard et al., 1992).

Potential in Treating Bladder Function Disorders

Compounds structurally related to this compound, specifically tachykinin NK(1) receptor antagonists, have been studied for their effects on bladder functions. These studies indicate potential therapeutic applications in treating bladder function disorders (Natsugari et al., 1999).

Synthesis and Chemical Properties

Research has been conducted on the efficient synthesis and chemical properties of naphthyridines, which include this compound. These studies contribute to the understanding of the compound's structure and potential applications in various fields, including medicinal chemistry (Verma et al., 2013).

Neuroprotective and Enzyme Inhibition Properties

Studies have shown that certain 1,8-naphthyridine derivatives exhibit neuroprotective properties and inhibit cholinesterases, which could be relevant in the context of Alzheimer's disease and other neurodegenerative disorders. These findings open up possibilities for the development of new treatments for such diseases (De los Ríos et al., 2010).

Optical and Spectroscopic Analysis

There has been significant research into the optical and spectroscopic properties of naphthyridine derivatives. This research helps in understanding the electronic structure and potential applications in fields such as materials science and bioimaging (Perillo et al., 2009).

Orientations Futures

The future directions in the research of 1,6-naphthyridines could include further exploration of their synthesis, reactivity, and applications . There is also a need for a complete correlation of synthesis with biological activity . Additionally, the utility of 1,6-naphthyridines displaying activities other than anticancer has also been suggested as a potential area of future research .

Propriétés

IUPAC Name |

methyl 5-oxo-6H-1,6-naphthyridine-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)7-5-12-9(13)6-3-2-4-11-8(6)7/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFJDMYTZUHGCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C2=C1N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Thiophen-3-yloxan-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2895983.png)

![benzyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2895988.png)

![2-[(4-fluorophenyl)amino]-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide](/img/structure/B2895991.png)

![(E)-2-(4-(ethylsulfonyl)phenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2895993.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenoxypropanamide](/img/structure/B2895994.png)